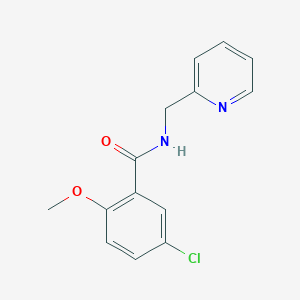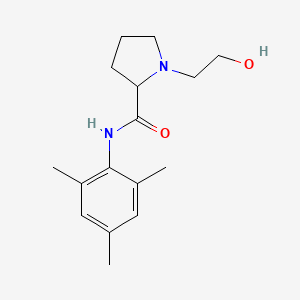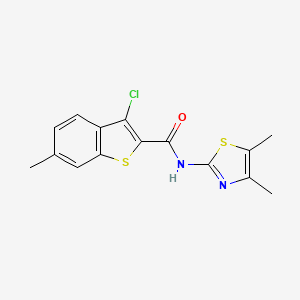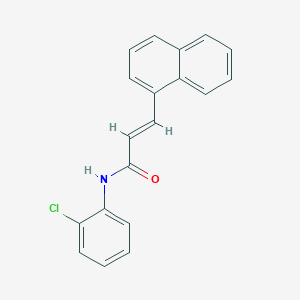![molecular formula C15H25ClN2 B5595429 5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5595429.png)
5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, utilizing specific reagents and conditions tailored to achieve the desired chemical architecture. For example, the synthesis of related compounds has been achieved through reactions that involve the formation of key intermediate structures, followed by further functional group transformations and cyclizations (Sakoda, Kamikawaji, & Seto, 1992). Such processes underscore the intricate methodologies required to synthesize structurally complex molecules like "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole".
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is pivotal for understanding their chemical reactivity and interactions. For compounds within this chemical class, crystallographic studies have provided detailed insights into their three-dimensional conformations, highlighting features such as ring conformations and the presence of stereogenic centers, which can significantly influence their chemical and biological properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole" and its analogs can be highly diverse, depending on the functional groups present and the reaction conditions employed. For instance, reactions with primary and secondary alkylamines can lead to novel compounds through mechanisms involving nucleophilic substitution and cyclization processes (Lee & Kim, 1993). Such reactions highlight the compound's versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole", such as melting point, solubility, and crystal structure, are crucial for its handling and application in various domains. Crystallographic analysis provides valuable data on the compound's solid-state structure, offering insights into its stability, solubility, and potential intermolecular interactions (Li et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, is essential for applying "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole" in scientific research and practical applications. Research into related compounds has shed light on their reactivity patterns, providing a foundation for predicting the behavior of "5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole" in various chemical contexts (Mamedov et al., 2019).
properties
IUPAC Name |
5-chloro-2-(2-piperidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c16-15-5-4-13-11-18(12-14(13)10-15)9-8-17-6-2-1-3-7-17/h5,13-14H,1-4,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVWASTSFNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CC3CC=C(CC3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)
![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)
![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)

![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)

![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5595431.png)